Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide
Description
Rel-dehydroxymethylepoxyquinomicin (rel-DHMEQ) is a low molecular weight compound derived from the antibiotic epoxyquinomicin C. It is a potent inhibitor of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of inflammation, immune responses, and cell survival . Rel-DHMEQ has shown significant potential in suppressing various inflammatory and cancer-related pathways, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Rel-DHMEQ can be synthesized through a chemo-enzymatic process. One effective method involves the use of Burkholderia cepacia lipase-catalyzed hydrolysis of a structurally modified precursor . This method yields enantiomerically pure rel-DHMEQ. The synthesis process typically involves multiple steps, including the preparation of racemic DHMEQ and subsequent separation of the enantiomers .
Industrial Production Methods
Industrial production of rel-DHMEQ involves scaling up the chemo-enzymatic synthesis process. The use of biocatalysts like Burkholderia cepacia lipase ensures high yield and purity of the final product. The process is optimized for large-scale production to meet the demands of research and potential therapeutic applications .
Chemical Reactions Analysis
Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions, potentially breaking amide bonds or lactone rings. For example:
-
Amide hydrolysis : Cleavage of the benzamide group to form carboxylic acid derivatives.
-
Lactone ring opening : Attack at the carbonyl oxygen or adjacent carbons by nucleophiles like water or hydroxide ions .
Redox Reactions
-
Oxidation : Hydroxyl groups may oxidize to carbonyl groups using reagents like hydrogen peroxide.
-
Reduction : Reduction of carbonyl groups to alcohols or amines via sodium borohydride or similar agents.
Nucleophilic Attack
The bicyclic structure influences regioselectivity:
-
Aromatic amines (e.g., aniline) attack via SN2 mechanisms at the C3 position , leading to β-amino acid derivatives .
-
Aliphatic amines (e.g., benzylamine) prefer acylation at the C1 position , forming 3-hydroxy amides .
-
Theoretical insights : QM/MM studies reveal that aromatic amines favor C3 attack due to steric and electronic factors, while aliphatic amines acylate at C1 .
| Nucleophile Type | Reaction Type | Preferred Site | Product |
|---|---|---|---|
| Aromatic amines | SN2 (O-alkyl fission) | C3 | β-amino acid derivatives |
| Aliphatic amines | Acylation (O-acyl fission) | C1 | 3-hydroxy amides |
Biological Interactions
The compound’s covalent binding to cysteine residues in proteins is a hallmark of its reactivity. Key mechanisms include:
-
Irreversible inhibition : Modification of cysteine residues in the p65 subunit of NF-κB prevents nuclear translocation, blocking pro-inflammatory gene transcription .
-
Electrophilic activity : The bicyclic structure and hydroxyl groups enhance reactivity toward nucleophilic residues, enabling targeted covalent binding .
Key Experimental Findings
-
Reaction kinetics : Studies on analogous β-lactones show pH-dependent reactivity, with hydroxide ions accelerating ring opening .
-
Selectivity : The initial non-covalent binding (Ki) and subsequent covalent reaction (k2) determine target specificity .
-
Scalability : Laboratory vs. industrial methods differ in solvent choices and catalyst usage.
Scientific Research Applications
Antitumor Activity
Research indicates that cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide exhibits significant antitumor properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent. Its mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition
This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly valuable in drug design, where targeting enzyme activity can lead to therapeutic interventions for metabolic disorders .
Research Tool
As a research tool, this compound is used to study biological processes and pathways in cellular models. Its ability to modulate specific biological functions makes it a valuable reagent for experimental studies aimed at understanding disease mechanisms .
Cancer Research
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, highlighting its potential as an anticancer agent .
Inflammation Models
Another significant study focused on the anti-inflammatory effects of this compound in models of rheumatoid arthritis. The findings suggested that treatment with this compound led to reduced levels of TNF-alpha and IL-6, key mediators of inflammation .
Mechanism of Action
Rel-DHMEQ exerts its effects by directly binding to specific cysteine residues in the NF-κB subunits, thereby inhibiting their nuclear translocation and DNA binding . This inhibition prevents the activation of NF-κB target genes involved in inflammation and cell survival. Additionally, rel-DHMEQ induces the generation of reactive oxygen species (ROS), which further contributes to its inhibitory effects on NF-κB signaling .
Comparison with Similar Compounds
Similar Compounds
Epoxyquinomicin C: The parent compound from which rel-DHMEQ is derived.
SEMBL: A more stable compound with similar anti-inflammatory properties.
Genistein: A compound that has shown potentiating cytotoxic effects when combined with other therapies.
Uniqueness of Rel-DHMEQ
Rel-DHMEQ is unique due to its potent and specific inhibition of NF-κB, its ability to generate ROS, and its broad range of applications in research and potential therapeutic uses. Its chemo-enzymatic synthesis process also allows for the production of enantiomerically pure compounds, enhancing its effectiveness and reducing potential side effects .
Biological Activity
Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide, also known as rel-DHMEQ, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the compound's biological activity based on recent studies and findings.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO5 |
| CAS Number | 287194-38-1 |
| Molecular Weight | 245.23 g/mol |
The compound features a bicyclic structure that contributes to its unique biological properties.
Biological Activity
1. Anti-inflammatory Effects
Research indicates that rel-DHMEQ exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This inhibition occurs through the suppression of NF-kB activation, a key transcription factor involved in inflammatory responses .
2. Antitumor Activity
Studies have demonstrated that rel-DHMEQ possesses anticancer properties, particularly against various cancer cell lines. For example, in vitro assays have shown that the compound can induce apoptosis in human cancer cells while sparing normal cells, indicating a selective cytotoxic effect . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
3. Mechanism of Action
The biological activity of rel-DHMEQ is primarily attributed to its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression:
- NF-kB Inhibition : By blocking NF-kB, rel-DHMEQ reduces the expression of genes that promote inflammation and tumor growth.
- Caspase Activation : The compound has been linked to the activation of caspases, which are crucial for the apoptotic process in cancer cells .
Case Studies
Several studies have highlighted the efficacy of rel-DHMEQ in preclinical models:
- In Vivo Studies : A study involving murine models of arthritis demonstrated that treatment with rel-DHMEQ significantly reduced joint inflammation and damage compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Cancer Cell Lines : In experiments with breast cancer cell lines, rel-DHMEQ was found to inhibit cell migration and invasion, which are critical steps in cancer metastasis. This was accompanied by a decrease in matrix metalloproteinase (MMP) activity, enzymes involved in extracellular matrix degradation .
Summary of Research Findings
Q & A
Q. What strategies mitigate bias in preclinical studies evaluating this compound’s efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
